Cas no 2089256-15-3 (2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate)

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate is a fluorinated carbamate derivative with applications in medicinal chemistry and agrochemical research. Its structure features a pyrimidine ring, which enhances its potential as a building block for biologically active compounds, and a trifluoroethyl group that improves metabolic stability and lipophilicity. This compound is particularly valuable in the synthesis of enzyme inhibitors and prodrugs due to its ability to modulate reactivity and bioavailability. The presence of fluorine atoms contributes to increased binding affinity and resistance to enzymatic degradation. It is commonly utilized in the development of pharmaceuticals and crop protection agents, offering researchers a versatile intermediate for structure-activity relationship studies.
2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate structure
2089256-15-3 structure
Product Name:2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate
CAS No:2089256-15-3
MF:C7H6F3N3O2
MW:221.136651515961
MDL:MFCD30724108
CID:4636376
PubChem ID:125511589
Update Time:2025-05-23

2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate
    • MDL: MFCD30724108
    • Inchi: 1S/C7H6F3N3O2/c8-7(9,10)3-15-6(14)13-5-1-2-11-4-12-5/h1-2,4H,3H2,(H,11,12,13,14)
    • InChI Key: PRSKHKWARPJYGO-UHFFFAOYSA-N
    • SMILES: C(OCC(F)(F)F)(=O)NC1C=CN=CN=1

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Additional information on 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate

Comprehensive Overview of 2,2,2-Trifluoroethyl N-(Pyrimidin-4-yl)Carbamate (CAS No. 2089256-15-3)

2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate (CAS No. 2089256-15-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of carbamate derivatives, which are widely recognized for their versatility in drug design and chemical synthesis. The presence of a trifluoroethyl group and a pyrimidine ring in its structure enhances its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.

In recent years, the demand for fluorinated compounds like 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are increasingly exploring its role in the synthesis of small-molecule therapeutics, especially in oncology and infectious disease treatments. The compound's CAS No. 2089256-15-3 is frequently searched in scientific databases, reflecting its growing relevance in high-throughput screening and structure-activity relationship (SAR) studies.

One of the key advantages of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate lies in its ability to serve as a building block for more complex molecules. Its pyrimidine moiety is a common pharmacophore found in many FDA-approved drugs, making it a valuable intermediate in drug discovery. Additionally, the trifluoroethyl group contributes to the compound's lipophilicity, which is crucial for improving membrane permeability—a critical factor in central nervous system (CNS) drug development.

The synthesis of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate typically involves the reaction of pyrimidin-4-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. This process highlights the importance of green chemistry principles, as researchers aim to minimize waste and optimize yields. The compound's purity and stability are critical for its application in preclinical studies, where it is often evaluated for its kinase inhibition potential.

From an industrial perspective, 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate is gaining traction as a high-value intermediate in the production of crop protection agents. Its fluorinated structure aligns with the agrochemical industry's shift toward environmentally friendly pesticides, which require lower application rates and exhibit reduced environmental persistence. This trend is reflected in the increasing number of patents filed for pyrimidine-based agrochemicals incorporating this compound.

In the context of AI-driven drug discovery, 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate has emerged as a promising candidate for virtual screening and molecular docking studies. Computational chemists leverage its structural features to predict binding affinities with target proteins, accelerating the identification of novel therapeutic leads. This approach aligns with the broader industry focus on precision medicine and personalized therapeutics.

As the scientific community continues to explore the potential of 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate, its applications are expected to expand into bioconjugation and proteomics. The compound's reactivity with biomolecules makes it a valuable tool for chemical biology research, particularly in the development of fluorescent probes and biomarkers. Its CAS No. 2089256-15-3 is often referenced in peer-reviewed journals, underscoring its academic and industrial significance.

In summary, 2,2,2-trifluoroethyl N-(pyrimidin-4-yl)carbamate (CAS No. 2089256-15-3) represents a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and chemical biology. Its unique structural attributes and compatibility with modern drug discovery platforms position it as a critical component in the advancement of innovative therapies and sustainable agriculture. Future research will likely uncover additional uses for this versatile molecule, further solidifying its role in scientific innovation.

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